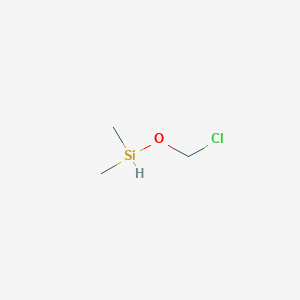
Chloromethoxy(dimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, chloromethoxydimethyl-, also known as chloromethoxydimethylsilane, is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to two methyl groups, one chlorine atom, and one methoxy group. This compound is part of the broader class of silanes, which are silicon-based compounds with various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Chloromethoxydimethylsilane can be synthesized through the reaction of dimethylchlorosilane with methanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OCH}_3\text{)Cl} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of chloromethoxydimethylsilane involves the use of fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst . This method ensures high yields and purity of the product, making it suitable for various applications.
化学反应分析
Types of Reactions: Chloromethoxydimethylsilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or alcohols.
Reduction: Can be reduced to form silanes with different substituents.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Amines, alcohols, or other nucleophiles under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dimethylsilanol and hydrochloric acid.
Substitution: Dimethylmethoxysilane derivatives.
Reduction: Various silanes depending on the reducing agent used.
科学研究应用
Chloromethoxydimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Utilized in the modification of surfaces for biological assays.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with both organic and inorganic materials
作用机制
The mechanism of action of chloromethoxydimethylsilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy group can hydrolyze to form silanols, which then react with hydroxyl groups on surfaces to create stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications .
相似化合物的比较
- Monochlorosilane (MCS)
- Dichlorosilane (DCS)
- Trichlorosilane (TCS)
- Silicon Tetrachloride (STC)
Comparison: Chloromethoxydimethylsilane is unique due to the presence of both a chlorine and a methoxy group, which allows for versatile reactivity. Unlike monochlorosilane and dichlorosilane, which primarily undergo hydrolysis, chloromethoxydimethylsilane can participate in both hydrolysis and substitution reactions. This dual reactivity makes it a valuable compound in various synthetic and industrial processes .
属性
分子式 |
C3H9ClOSi |
|---|---|
分子量 |
124.64 g/mol |
IUPAC 名称 |
chloromethoxy(dimethyl)silane |
InChI |
InChI=1S/C3H9ClOSi/c1-6(2)5-3-4/h6H,3H2,1-2H3 |
InChI 键 |
VSMRCJFUSUQJEQ-UHFFFAOYSA-N |
规范 SMILES |
C[SiH](C)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
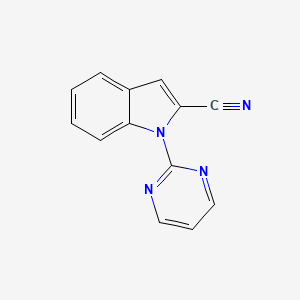
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
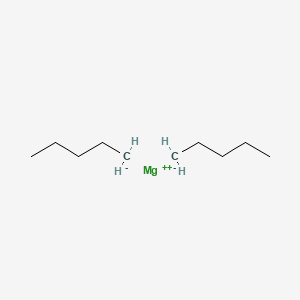
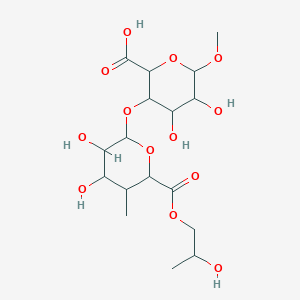
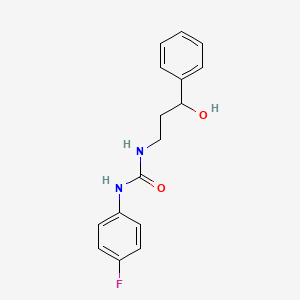
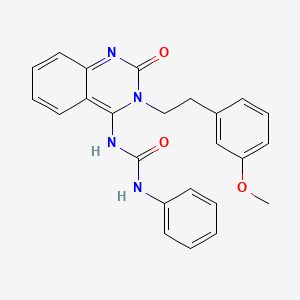
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
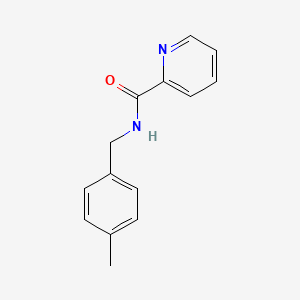

![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
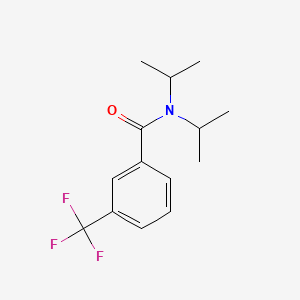
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
